DL-Tartaric acid

Catalog No.
S1486974
CAS No.
133-37-9
M.F
C4H6O6
C4H6O6
COOH(CHOH)2COOH
M. Wt
150.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Tartaric acid

CAS Number

133-37-9

Product Name

DL-Tartaric acid

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C4H6O6
C4H6O6
COOH(CHOH)2COOH

Molecular Weight

150.09 g/mol

InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1

InChI Key

FEWJPZIEWOKRBE-JCYAYHJZSA-N

SMILES

C(C(C(=O)O)O)(C(=O)O)O

Solubility

582 mg/mL at 20 °C
Solubility in water, g/l at 20 °C: 1400 (very soluble)
soluble in water and alcohol; 1 gm in 0.8 ml water
1 g in 3 ml 95% alcohol (in ethanol)

Synonyms

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt, aluminum tartrate, ammonium tartrate, calcium tartrate, calcium tartrate tetrahydrate, Mn(III) tartrate, potassium tartrate, seignette salt, sodium ammonium tartrate, sodium potassium tartrate, sodium tartrate, stannous tartrate, tartaric acid, tartaric acid, ((R*,R*)-(+-))-isomer, tartaric acid, (R*,S*)-isomer, tartaric acid, (R-(R*,R*))-isomer, tartaric acid, (S-(R*,R*))-isomer, tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer, tartaric acid, calcium salt, (R-R*,R*)-isomer, tartaric acid, monoammonium salt, (R-(R*,R*))-isomer, tartrate

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Understanding Chirality and Stereochemistry:

Tartaric acid played a pivotal role in the development of the concept of chirality, the "handedness" of molecules. In the 1840s, Louis Pasteur observed that tartaric acid existed in two non-superimposable mirror-image forms, now known as L-tartaric acid and D-tartaric acid . This discovery laid the foundation for our understanding of stereoisomerism and its implications in various biological processes.

Biosynthesis and Metabolic Studies in Plants:

Tartaric acid is a significant organic acid present in grapes and other fruits. Researchers are investigating the biosynthetic pathways and cellular functions of tartaric acid in grapevines. Understanding these pathways could contribute to improving grape quality, manipulating acidity levels, and enhancing disease resistance .

As a Precursor for Bioactive Molecule Synthesis:

Tartaric acid serves as a valuable starting material for the synthesis of various bioactive molecules. Its unique chemical properties, including its chirality and acidity, make it a versatile building block for creating complex organic structures. Studies have shown its potential in synthesizing zaragozic acids, which possess anti-cancer properties, and L-biopterin, a crucial cofactor in various biological reactions .

Exploring Industrial Applications:

Researchers are exploring the potential applications of tartaric acid in various industrial processes. Its chelating properties, the ability to bind metal ions, make it a promising candidate for:

  • Soil Fertilizers: Chelating micronutrients in fertilizers, improving their bioavailability for plants .
  • Metal Cleaning: Cleaning and polishing metal surfaces, particularly aluminum, copper, and iron .

DL-Tartaric acid, also known as racemic tartaric acid or 2,3-dihydroxybutanedioic acid, is an organic compound with the molecular formula C4H6O6 and a molecular weight of 150.09 g/mol. This compound is a naturally occurring carboxylic acid primarily found in grapes and other fruits. It exists in four isomeric forms due to the presence of two chiral centers, which allow for the formation of L-tartaric acid, D-tartaric acid, meso-tartaric acid, and the racemic mixture DL-tartaric acid . The compound is characterized by its white crystalline appearance and is soluble in water and ethanol but only slightly soluble in ether .

In biological systems, tartaric acid plays a role in regulating the Krebs cycle, a metabolic pathway for energy production in cells []. However, the detailed mechanism requires further investigation.

Due to its functional groups. It can react with strong oxidizing agents, leading to the formation of different products. For instance, when treated with hydrogen peroxide in the presence of ferrous salts, it can yield dihydroxymaleic acid. Further oxidation of this product can produce tartronic acid . Additionally, DL-tartaric acid can interact with citric acid and ferrous oxide to create a bright green food coloring .

In biological systems, DL-tartaric acid acts as a human xenobiotic metabolite and a plant metabolite. It plays a role in various metabolic processes and can influence the absorption of minerals such as calcium due to its chelating properties . The compound has been studied for its potential antioxidant activity, which may contribute to its health benefits when consumed through dietary sources like fruits and wine .

Several methods exist for synthesizing DL-tartaric acid:

  • Benzene Oxidation Method: Involves the oxidation of benzene to produce maleic acid and fumaric acid, which are then further oxidized using hydrogen peroxide to yield tartaric acid .
  • Maleic Anhydride Hydroxychlorination Method: This method utilizes maleic anhydride as a starting material, where hydroxyl chlorination occurs under controlled pH conditions followed by hydrolysis to obtain tartaric acid .
  • Maleic Anhydride Oxidation Method: Here, maleic anhydride is directly oxidized to tartaric acid through one-step reactions or via an intermediate epoxy succinic acid .

These methods vary in yield and efficiency, with ongoing research aimed at optimizing production processes to enhance yield and reduce costs.

DL-tartaric acid has a wide range of applications:

  • Food Industry: It is commonly used as an acidity regulator and stabilizing agent in food products.
  • Pharmaceuticals: The compound serves as an excipient in drug formulations due to its ability to enhance solubility.
  • Cosmetics: It is included in formulations for its exfoliating properties.
  • Winemaking: Tartaric acid plays a crucial role in stabilizing wine by preventing tartrate precipitation during storage .

DL-tartaric acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaCharacteristics
L-Tartaric AcidC4H6O6Optically active enantiomer
D-Tartaric AcidC4H6O6Optically active enantiomer
Meso-Tartaric AcidC4H6O6Optically inactive diastereomer
Citric AcidC6H8O7Tricarboxylic acid; used as a natural preservative
Malic AcidC4H6O5Dicarboxylic acid; contributes to fruit flavor

DL-tartaric acid's unique feature lies in its racemic nature, being a mixture of both enantiomers (L- and D-tartaric acids), which allows it to exhibit distinct optical properties compared to its individual isomers. This characteristic makes DL-tartaric acid particularly valuable in applications requiring specific optical activities.

Physical Description

Dry Powder; Other Solid
Dry Powder
Colourless or translucent crystalline solid or white crystalline powder
White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS]
Solid; [Merck Index] Colorless or translucent odorless solid; [JECFA] White odorless crystals; [Alfa Aesar MSDS]
Solid
WHITE CRYSTALLINE POWDER.
colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste

Color/Form

COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER
SLIGHTLY OPAQUE CRYSTALS

XLogP3

-1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

150.01643791 g/mol

Monoisotopic Mass

150.01643791 g/mol

Flash Point

210 °C c.c.

Heavy Atom Count

10

Taste

PLEASANT ACIDULOUS TASTE

Density

Relative density (water = 1): 1.79

LogP

-0.76 (calculated)

Melting Point

Between 168 °C and 170 °C
169 °C
206 °C

UNII

4J4Z8788N8
W4888I119H

Related CAS

132517-61-4

GHS Hazard Statements

Aggregated GHS information provided by 630 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 50 of 630 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 580 of 630 companies with hazard statement code(s):;
H315 (29.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (53.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (46.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (23.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tartaric Acid is primarily indicated in conditions like Antiscorbutic, Antiseptic.
Stress incontinence, female

Pharmacology

Tartaric Acid is a white crystalline dicarboxylic acid found in many plants, particularly tamarinds and grapes. Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration. Carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography. In high doses, this agent acts as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and maybe death.

Vapor Pressure

0.00000015 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

133-37-9
87-69-4
868-14-4
1114-14-3
526-83-0

Absorption Distribution and Excretion

Oral or parenteral doses of monosodium 14C-L(+)-tartrate (400 mg/kg) are rapidly excreted by rats and a proportion completely metabolized to CO2. The oral dose was well-absorbed.
Only about 15-20% of consumed tartaric acid is secreted in the urine unchanged.

Metabolism Metabolites

Most tartarate that is consumed by humans is metabolized by bacteria in the gastrointestinal tract , primarily in the large instestine.

Wikipedia

Tartaric acid
Enfuvirtide
Tartrate

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives
Food additives -> Flavoring Agents
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> ACID; ANTIOXIDANT_SYNERGIST; EMULSIFIER; SEQUESTRANT; SYNERGIST; -> JECFA Functional Classes
Cosmetics -> Buffering

Methods of Manufacturing

REACTION OF TARTARIC ACID, POTASSIUM SODIUM TARTRATE (ROCHELLE SALT), AND POTASSIUM SULFATE, FOLLOWED BY FILTRATION, PURIFICATION, PRECIPITATION, & DRYING
OBTAINED FROM SEDIMENTS IN MANUFACTURE OF WINE, KNOWN AS ARGOLS OR WINE LEES. SALT IS @ LEAST 99.5% PURE.
BY PURIFYING ARGOL OR TARTAR- SUBSTANCE DEPOSITED IN WINE CASKS DURING FERMENTATION OF GRAPE JUICE, WHICH SUBSTANCE CONSISTS OF ABOUT 80% POTASSIUM BITARTRATE.
FROM WINE LEES BY EXTRACTION WITH WATER & CRYSTALLIZATION.

General Manufacturing Information

Construction
Not Known or Reasonably Ascertainable
Computer and Electronic Product Manufacturing
Cyclic Crude and Intermediate Manufacturing
All Other Chemical Product and Preparation Manufacturing
Butanedioic acid, 2,3-dihydroxy- (2R,3R)-: ACTIVE
Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel-: ACTIVE

Analytic Laboratory Methods

CREAM OF TARTAR DETERMINED BY TITRATION.

Dates

Modify: 2023-08-15

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